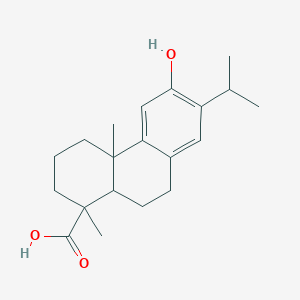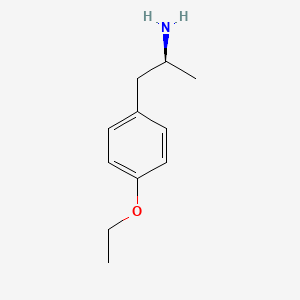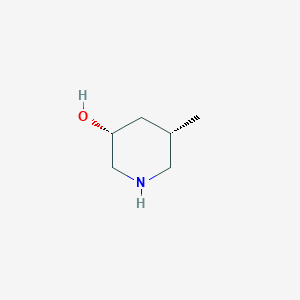![molecular formula C21H12ClNO B15125301 10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
10-Chloro-2-phenylphenanthro[3,4-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-2-phenylphenanthro[3,4-d]oxazole is a heterocyclic compound characterized by its unique structure, which includes a phenanthrene backbone fused with an oxazole ring and substituted with a chlorine atom and a phenyl group. This compound is known for its stability and distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 9,10-phenanthrenequinone with 2-aminobenzophenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-Chloro-2-phenylphenanthro[3,4-d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The phenyl and phenanthrene rings can undergo electrophilic substitution reactions, such as nitration or bromination.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals .
Scientific Research Applications
10-Chloro-2-phenylphenanthro[3,4-d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-oxazoline
- 2-Phenyl-4,5-dihydro-1,3-oxazole
- 2-Phenyl-4,5-dihydrooxazole
- 4,5-Dihydro-2-phenyloxazole
Uniqueness
10-Chloro-2-phenylphenanthro[3,4-d]oxazole is unique due to its specific substitution pattern and the presence of both phenyl and phenanthrene moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C21H12ClNO |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
10-chloro-2-phenylnaphtho[2,1-g][1,3]benzoxazole |
InChI |
InChI=1S/C21H12ClNO/c22-16-10-8-13-6-7-14-9-11-18-20(19(14)17(13)12-16)24-21(23-18)15-4-2-1-3-5-15/h1-12H |
InChI Key |
OVSSHXQZHDRKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C4=C(C=CC5=C4C=C(C=C5)Cl)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
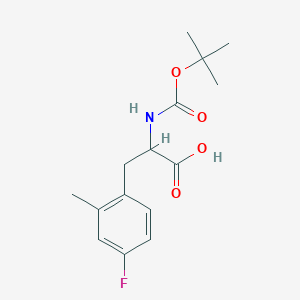
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)
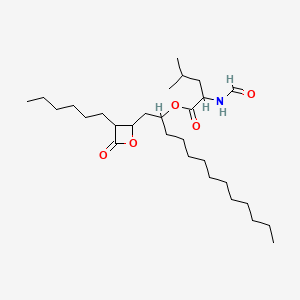
![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
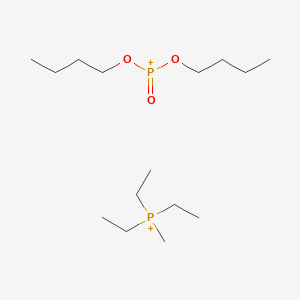

![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

